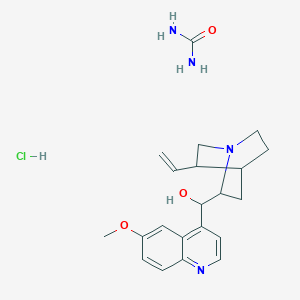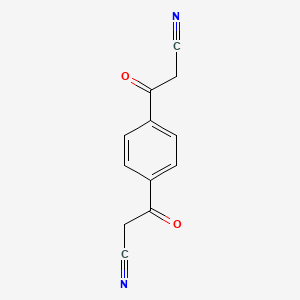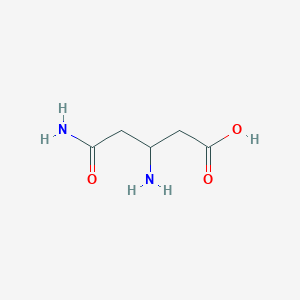
Pentanoic acid, 3,5-diamino-5-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-5-oxopentanoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with ammonia or an amine under controlled conditions. For example, the reaction of a keto acid with ammonia can yield the desired diamino compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as water or alcohols to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3,5-diamino-5-oxopentanoic acid may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a precursor compound in the presence of a suitable catalyst. This process allows for the selective reduction of specific functional groups, leading to the formation of the desired product. The use of continuous flow reactors and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Diamino-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding amino alcohols.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution Reagents: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Diamino-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound can be employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-diamino-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The amino and keto groups play a crucial role in its reactivity and binding affinity. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Pentanoic acid, 4,5-diamino-5-oxo-
- Pentanoic acid, 4,5-diamino-5-oxo-, 1,1-dimethylethyl ester
Uniqueness
3,5-Diamino-5-oxopentanoic acid is unique due to the specific positioning of the amino and keto groups on the pentanoic acid backbone. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of two amino groups and a keto group allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
6706-21-4 |
|---|---|
Molecular Formula |
C5H10N2O3 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
3,5-diamino-5-oxopentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-3(1-4(7)8)2-5(9)10/h3H,1-2,6H2,(H2,7,8)(H,9,10) |
InChI Key |
XOYSDPUJMJWCBH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CC(=O)O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



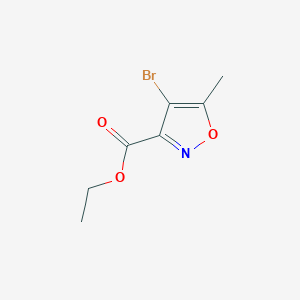
![N-(1-azabicyclo[2.2.2]octan-3-yl)-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B12102873.png)
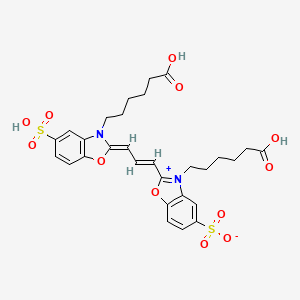

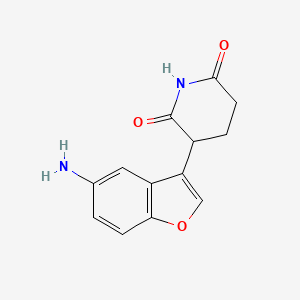

![[(3S)-3-fluoro-1-methyl-3-piperidyl]methanol](/img/structure/B12102881.png)

![3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline](/img/structure/B12102885.png)
![benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B12102913.png)

